1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine
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Overview
Description
1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine is a complex organic compound with a molecular weight of 630.75 and a molecular formula of C34H38N4O6S . This compound is primarily used in proteomics research and is known for its specificity and effectiveness in various biochemical applications .
Preparation Methods
The synthesis of 1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine involves multiple steps, typically starting with the protection of functional groups followed by the coupling of different molecular fragments. The reaction conditions often include the use of solvents like chloroform, dichloromethane, ethyl acetate, and tetrahydrofuran .
Chemical Reactions Analysis
1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine can be compared with other similar compounds such as:
1-(5-Isoquinolinesulfonyl)piperazine: This compound shares a similar core structure but lacks the additional functional groups present in this compound.
Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone: This compound has a similar isoquinoline and piperazine structure but differs in its functional groups and overall molecular weight. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique biochemical properties and applications.
Properties
CAS No. |
1391068-28-2 |
---|---|
Molecular Formula |
C34H38N4O6S |
Molecular Weight |
630.76 |
IUPAC Name |
[4-[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl] isoquinoline-5-sulfonate |
InChI |
InChI=1S/C34H38N4O6S/c1-34(2,3)43-33(40)36(4)30(32(39)38-21-19-37(20-22-38)27-10-6-5-7-11-27)23-25-13-15-28(16-14-25)44-45(41,42)31-12-8-9-26-24-35-18-17-29(26)31/h5-18,24,30H,19-23H2,1-4H3/t30-/m0/s1 |
InChI Key |
ZUZAUVUCIRBYEE-PMERELPUSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Synonyms |
5-Isoquinolinesulfonic Acid 4-[(2S)-2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]-3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl Ester; |
Origin of Product |
United States |
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